Oral Bioavailability and CNS Penetration: A Direct Comparison of LY3027788 Prodrug vs. Parent Compound LY3020371
The core value proposition of LY3027788 is its ability to deliver the active mGlu2/3 antagonist LY3020371 to the brain following oral administration. The parent compound LY3020371 has negligible oral bioavailability and requires intravenous injection for in vivo studies [1]. In contrast, oral dosing of LY3027788 leads to rapid and dose-proportionate appearance of LY3020371 in plasma and cerebrospinal fluid (CSF), achieving pharmacologically relevant brain concentrations [2].
| Evidence Dimension | Oral bioavailability and brain penetration |
|---|---|
| Target Compound Data | Oral LY3027788 (10-30 mg/kg) in rats generated CSF concentrations of LY3020371 that reached or exceeded 46 nM (the IC50 in rat hippocampal slice) |
| Comparator Or Baseline | LY3020371 parent compound: negligible oral bioavailability; requires i.v. administration |
| Quantified Difference | Oral LY3027788 enables LY3020371 brain levels >46 nM vs. negligible brain exposure with oral LY3020371 |
| Conditions | Rat pharmacokinetic study; CSF sampling after oral dosing |
Why This Matters
Procurement of LY3027788 enables oral dosing paradigms for chronic in vivo studies, a practical necessity that the parent compound LY3020371 cannot fulfill.
- [1] Witkin, J. M., Ornstein, P. L., Mitch, C. H., Li, R., Smith, S. C., Heinz, B. A., ... & Monn, J. A. (2017). In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist. Neuropharmacology, 115, 100-114. View Source
- [2] Witkin, J. M., Mitchell, S. N., Wafford, K. A., Carter, G., Gilmour, G., Li, J., ... & Rorick-Kehn, L. (2017). Comparative effects of LY3020371, a potent and selective metabotropic glutamate (mGlu) 2/3 receptor antagonist, and ketamine, a noncompetitive N-methyl-D-aspartate receptor antagonist in rodents: evidence supporting the use of mGlu2/3 antagonists, for the treatment of depression. Journal of Pharmacology and Experimental Therapeutics, 361(1), 68-81. View Source
